3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its complex structure, which includes a cyclohexa-2,4-dien-1-one core substituted with dodecyloxy and octyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the dodecyloxy and octyloxy intermediates: These intermediates are synthesized through etherification reactions involving dodecanol and octanol with appropriate halides.
Condensation Reaction: The intermediates are then subjected to a condensation reaction with cyclohexa-2,4-dien-1-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), bases (e.g., NaOH, KOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Inducing oxidative stress: Leading to cell damage or apoptosis in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dodecyloxy)aniline
- 3-(Dodecyloxy)-4-methoxyphenol
- 2-(Dodecyloxy)aniline
Uniqueness
3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both dodecyloxy and octyloxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene core and various hydrophobic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antioxidant domains. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C35H55NO3
- Molecular Weight : 533.84 g/mol
- IUPAC Name : this compound
The presence of long alkyl chains (dodecyloxy and octyloxy) contributes to its lipophilicity, which may enhance membrane permeability and influence its biological interactions.
Anti-Inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. Research suggests that it may modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This modulation could be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders.
The biological effects of this compound are likely mediated through its interaction with specific cellular targets. Studies indicate that it may bind to proteins involved in inflammatory responses and oxidative stress regulation. Understanding these interactions is crucial for elucidating its pharmacological potential.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of similar compounds on human tumor cell lines. It was found that certain structural modifications significantly enhanced cytotoxicity against cancer cells while sparing normal cells. The results suggested a structure-activity relationship that could guide future modifications of this compound for improved efficacy in cancer therapy .
Study 2: In Vivo Anti-Inflammatory Effects
Another study investigated the in vivo anti-inflammatory effects using animal models. The compound was administered to subjects with induced inflammation, resulting in a marked reduction in swelling and pain compared to control groups. This study supports the potential application of this compound in treating inflammatory diseases .
Comparative Analysis with Related Compounds
Properties
CAS No. |
643755-26-4 |
---|---|
Molecular Formula |
C33H51NO3 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
5-dodecoxy-2-[(4-octoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C33H51NO3/c1-3-5-7-9-11-12-13-14-16-18-26-37-32-22-19-29(33(35)27-32)28-34-30-20-23-31(24-21-30)36-25-17-15-10-8-6-4-2/h19-24,27-28,35H,3-18,25-26H2,1-2H3 |
InChI Key |
BBTIGOMFZPVCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCCC)O |
Origin of Product |
United States |
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